molecular formula C15H13N3O2S B11346283 N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11346283
M. Wt: 299.3 g/mol
InChI Key: JOMSMOVKPACURU-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound with the molecular formula C₁₂H₁₂N₂OSN-(4,5-dimethylthiazol-2-yl)-5-phenylisoxazole-3-carboxamide . This compound belongs to the class of heterocyclic compounds and exhibits interesting biological properties.

Preparation Methods

Synthetic Routes:: The synthetic route for N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves the condensation of 4,5-dimethyl-2-aminobenzamide with 5-phenyl-1,2-oxazole-3-carboxylic acid chloride. The reaction proceeds under appropriate solvent conditions and yields the desired compound.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions at the thiazole nitrogen or the oxazole ring.

    Oxidation and Reduction Reactions: The carbonyl group in the carboxamide can be oxidized or reduced.

    Acylation Reactions: It reacts with acylating agents to form amides or esters.

Common reagents include acyl chlorides, nucleophiles (such as amines), and oxidizing/reducing agents. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its heterocyclic structure and potential biological activity.

    Biological Studies: It may serve as a probe for studying cellular processes or molecular targets.

    Industry: Its unique structure could have applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

Molecular Formula

C15H13N3O2S

Molecular Weight

299.3 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C15H13N3O2S/c1-9-10(2)21-15(16-9)17-14(19)12-8-13(20-18-12)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,17,19)

InChI Key

JOMSMOVKPACURU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C

Origin of Product

United States

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